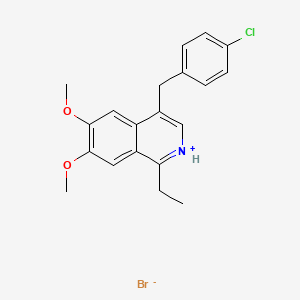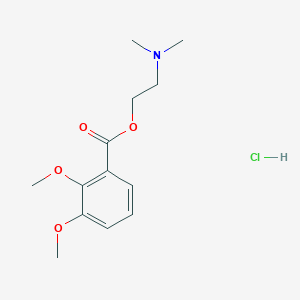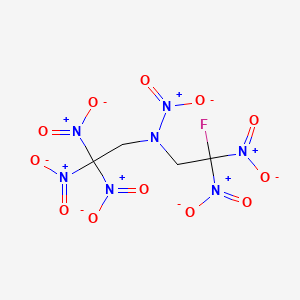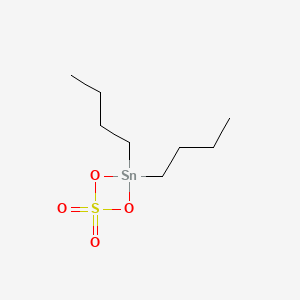
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide is a chemical compound with the molecular formula C8H18O4SSn. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to carbon. This compound is known for its unique structure, which includes a stannacyclobutane ring with oxygen and sulfur atoms incorporated into the ring system.
准备方法
The synthesis of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide typically involves the reaction of dibutyltin oxide with a suitable dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the stannacyclobutane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance performance.
作用机制
The mechanism of action of 4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
相似化合物的比较
4,4-Dibutyl-1,3-dioxa-2-thia-4-stannacyclobutane 2,2-dioxide can be compared with other organotin compounds such as:
Dibutyltin dichloride: A simpler organotin compound with different reactivity and applications.
Tributyltin oxide: Known for its use as a biocide, with distinct biological activity compared to this compound.
Tetramethyltin: Another organotin compound with different structural and chemical properties
属性
CAS 编号 |
22709-76-8 |
|---|---|
分子式 |
C8H18O4SSn |
分子量 |
329.00 g/mol |
IUPAC 名称 |
4,4-dibutyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C4H9.H2O4S.Sn/c2*1-3-4-2;1-5(2,3)4;/h2*1,3-4H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
InChI 键 |
BEOSQUOYHDCDNU-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn]1(OS(=O)(=O)O1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


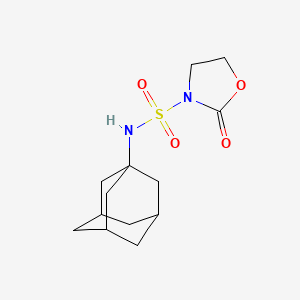
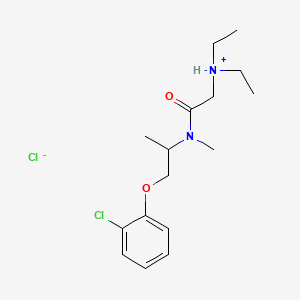
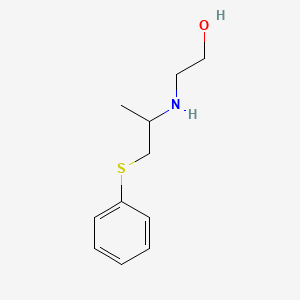
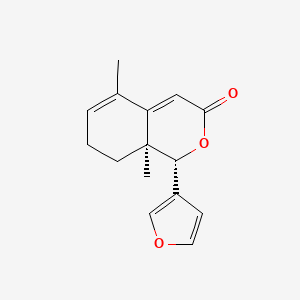
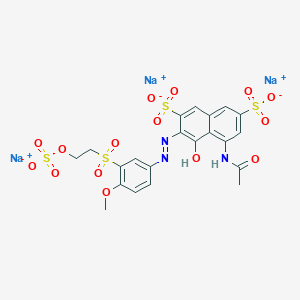
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

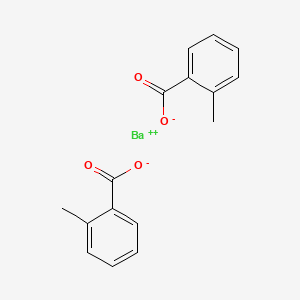
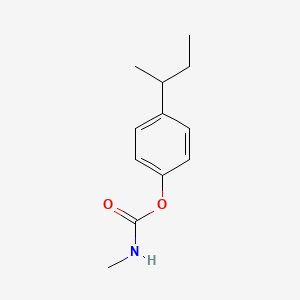

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
